molecular formula C10H8F2O B2443443 [4-(3,3-Difluoroprop-1-yn-1-yl)phenyl]methanol CAS No. 1803599-02-1

[4-(3,3-Difluoroprop-1-yn-1-yl)phenyl]methanol

Cat. No.: B2443443
CAS No.: 1803599-02-1
M. Wt: 182.17
InChI Key: NWSNUZJXOJDIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3,3-Difluoroprop-1-yn-1-yl)phenyl]methanol is a useful research compound. Its molecular formula is C10H8F2O and its molecular weight is 182.17. The purity is usually 95%.
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Properties

IUPAC Name

[4-(3,3-difluoroprop-1-ynyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c11-10(12)6-5-8-1-3-9(7-13)4-2-8/h1-4,10,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSNUZJXOJDIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C#CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[4-(3,3-Difluoroprop-1-yn-1-yl)phenyl]methanol is a synthetic compound with the molecular formula C10H8F2O and a molecular weight of 182.17 g/mol. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

The compound is characterized by the presence of a difluoropropynyl group attached to a phenolic structure, which may influence its interaction with biological targets. The IUPAC name is [4-(3,3-difluoroprop-1-ynyl)phenyl]methanol, and it is often utilized in research settings for its unique structural features.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various phenolic compounds, including derivatives similar to this compound. Research indicates that phenolic compounds exhibit significant antibacterial effects against various pathogens.

Pathogen Activity Reference
E. coliMIC: 62.5 µg/mL
S. aureusMIC: 78.12 µg/mL
E. faecalisMIC: 78.12 µg/mL

The compound's structural features may enhance its interaction with bacterial cell membranes, contributing to its antimicrobial efficacy.

Anticancer Activity

In vitro studies have demonstrated the potential of certain phenolic compounds to inhibit cancer cell proliferation. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

Cell Line IC50 (µg/mL) Reference
HeLa (cervical cancer)226
A549 (lung cancer)242.52

These findings suggest that the compound may possess cytotoxic properties that could be leveraged in cancer treatment strategies.

Case Studies

  • Study on Antimicrobial Properties :
    A study conducted on methanolic extracts from plant sources highlighted the antibacterial activity against resistant strains of S. aureus. The study utilized compounds with structural similarities to this compound, confirming their effectiveness against methicillin-resistant strains (MRSA) through in vitro assays .
  • Cytotoxicity Assessment :
    Research assessing the cytotoxic effects of phenolic compounds on cancer cell lines revealed that compounds like this compound exhibited significant inhibition of cell growth in HeLa and A549 cells. This study utilized MTT assays to determine cell viability post-treatment .

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